molecular formula C20H22N4O2 B5953397 2H-benzotriazol-5-yl-[2-(3-phenylpropyl)morpholin-4-yl]methanone

2H-benzotriazol-5-yl-[2-(3-phenylpropyl)morpholin-4-yl]methanone

Cat. No.: B5953397
M. Wt: 350.4 g/mol
InChI Key: MUBCVXDDYPRPLY-UHFFFAOYSA-N
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Description

2H-benzotriazol-5-yl-[2-(3-phenylpropyl)morpholin-4-yl]methanone is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications, particularly as UV stabilizers and corrosion inhibitors. This specific compound is characterized by its unique structure, which includes a benzotriazole moiety linked to a morpholine ring via a methanone bridge, with a phenylpropyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-benzotriazol-5-yl-[2-(3-phenylpropyl)morpholin-4-yl]methanone typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method involves the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions to form benzotriazole. The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzotriazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2H-benzotriazol-5-yl-[2-(3-phenylpropyl)morpholin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while reduction can produce benzotriazole alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-benzotriazol-5-yl-[2-(3-phenylpropyl)morpholin-4-yl]methanone stands out due to its unique combination of a benzotriazole core and a morpholine ring, which provides enhanced solubility and stability. This makes it particularly effective in applications requiring long-term UV protection and corrosion inhibition.

Properties

IUPAC Name

2H-benzotriazol-5-yl-[2-(3-phenylpropyl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c25-20(16-9-10-18-19(13-16)22-23-21-18)24-11-12-26-17(14-24)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-10,13,17H,4,7-8,11-12,14H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBCVXDDYPRPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC3=NNN=C3C=C2)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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